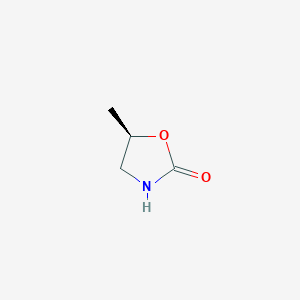
(R)-5-methyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-5-methyloxazolidin-2-one is a chiral oxazolidinone derivative, a class of compounds that are of significant interest in organic synthesis due to their utility as synthetic intermediates and chiral auxiliaries. These compounds are known for their roles in asymmetric synthesis and as key intermediates in the production of various pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of oxazolidin-2-one derivatives often involves cyclization reactions and rearrangements. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones is achieved by cyclization of benzyl-N-Boc-(3R)-aminobutanoate followed by rearrangement catalyzed by Sn(OTf)2 . Another approach for the diastereoselective synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones involves the formation of N-Boc aziridines, which are then rearranged to oxazolidin-2-ones with high yield and stereoselectivity . Additionally, chiral auxiliary-bearing isocyanides have been used to synthesize strongly fluorescent oxazolidinone derivatives, demonstrating the versatility of these compounds in synthesis .
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of substituents on the oxazolidinone ring can influence the molecular conformation and the overall stereochemistry of the compound. For example, the molecular structure of a strongly fluorescent oxazolidinone derivative was determined by X-ray crystallography, highlighting the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
Oxazolidin-2-ones participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of N-methyl amino acids, which are important in the production of natural products . Additionally, oxazolidin-2-ones can be cleaved using potassium trimethylsilanolate, which is useful in the synthesis of compounds like (R)-salmeterol . Electrochemical methods have also been employed to synthesize 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 . Furthermore, oxazolidin-2-ones have been used as chiral auxiliaries in asymmetric synthesis, such as in the production of (-)-Aplysillamide B .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidin-2-ones are influenced by their molecular structure. For instance, the presence of a 5-methyl group can affect the compound's crystalline nature and solubility. The resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization demonstrates the impact of molecular modifications on the physical properties of these compounds . Reactions with amines to form 2-oxazolidinones show the chemical reactivity and potential for further transformation . Structural and conformational studies on oxazolidin-2-one derivatives provide insights into their interactions with biological targets, such as neuronal acetylcholine receptors .
Scientific Research Applications
Synthesis of New Foldamers : (R)-5-methyloxazolidin-2-one has been utilized in the synthesis of oligomers, such as trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. These oligomers have shown potential in forming ordered structures, making them a new class of pseudoprolines that can control peptide bond formation (Lucarini & Tomasini, 2001).
Antibacterial Activity : Studies have demonstrated that derivatives of 5-methyloxazolidin-2-one, such as U-100592 and U-100766, exhibit significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria (Brickner et al., 1996). This highlights the compound's potential in addressing antibiotic resistance.
Treatment of Mycetoma : The prodrug form of an oxazolidinone derivative has been evaluated for treating experimental actinomycetoma caused by Nocardia brasiliensis, showing effectiveness in this application (Espinoza-González et al., 2008).
Crystal Structure Analysis : Research on ammonium hydrogen (RS)-[(5-methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonate, a compound involving 5-methyloxazolidin-2-one, provided insights into the three-dimensional network of hydrogen bonds stabilizing the crystal structure of this compound (Todorov et al., 2009).
QSAR Studies for Antibacterials : 3-aryloxazolidin-2-one antibacterials, related to 5-methyloxazolidin-2-one, have been the subject of quantitative structure-activity relationship (QSAR) studies. These studies help in designing new potent molecules and understanding their activity against pathogens (Karki & Kulkarni, 2001).
Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of (−)-Aplysillamide B, demonstrating its utility as a chiral auxiliary for stereoselective conjugate additions (Davies et al., 1999).
Identification of Novel Antibacterial Agents : Research has identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, showcasing the versatility of 5-methyloxazolidin-2-one derivatives in medicinal chemistry (Reck et al., 2005).
Discovery of Δ-5 Desaturase Inhibitors : 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones, a class of compounds involving 5-methyloxazolidin-2-one, have been discovered as potent Δ-5 desaturase inhibitors, useful in treating metabolic disorders (Fujimoto et al., 2017).
properties
IUPAC Name |
(5R)-5-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRXQSHUXIJOKV-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-methyloxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

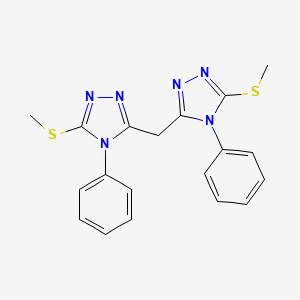
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)
![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
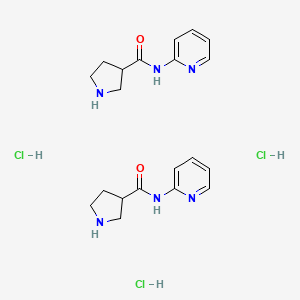
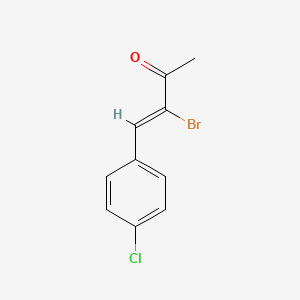
![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)
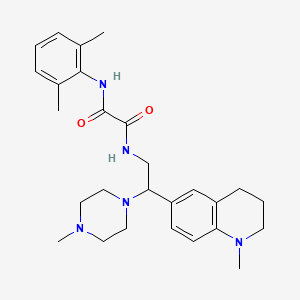

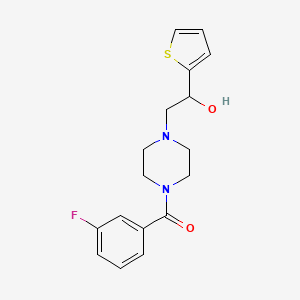

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)